Enhanced In Vivo Initiating Potency: 2,7-Dinitrofluorene vs. 2-Nitrofluorene
2,7-Dinitrofluorene (2,7-dNF) demonstrates significantly higher initiating capacity for preneoplastic lesions in vivo compared to its mono-nitrated analog 2-nitrofluorene (NF) after oral administration [1]. This quantifiable difference is critical for studies requiring a robust, positive control for tumor initiation.
| Evidence Dimension | In vivo initiating potency (preneoplastic foci formation) |
|---|---|
| Target Compound Data | More potent initiator than NF, especially after oral administration at 200 mg/kg body wt |
| Comparator Or Baseline | 2-Nitrofluorene (NF) |
| Quantified Difference | 2,7-dNF is a more potent initiator than NF, with oral administration producing higher total DNA adduct levels and foci formation compared to intraperitoneal administration [1]. |
| Conditions | In vivo rat liver foci assay; single oral gavage or intraperitoneal (i.p.) administration of 50 mg/kg and 200 mg/kg body weight. |
Why This Matters
For in vivo carcinogenicity studies, 2,7-DNF provides a stronger, more consistent initiating signal, reducing the number of animals or replicates needed to achieve statistical significance compared to using the weaker 2-NF.
- [1] Möller, L., et al. (1993). Preneoplastic lesions and DNA adduct formation of the airborne genotoxic agents 2-nitrofluorene and 2,7-dinitrofluorene. Carcinogenesis, 14(12), 2627-2632. View Source
